Biotinamidocaproyl hydrazide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-hydrazinyl-6-oxohexyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O3S/c17-21-14(23)8-2-1-5-9-18-13(22)7-4-3-6-12-15-11(10-25-12)19-16(24)20-15/h11-12,15H,1-10,17H2,(H,18,22)(H,21,23)(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJWOSAXNHWBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Academic Context and Mechanistic Foundations of Biotinamidocaproyl Hydrazide in Research
Role of Hydrazide-Based Biotinylation Reagents in Advanced Chemical Biology Research
Hydrazide-based biotinylation reagents are a class of chemical tools essential for the study of biomolecules. interchim.fr They enable the attachment of a biotin (B1667282) label to target molecules, a process known as biotinylation. This biotin label serves as a high-affinity tag that can be specifically recognized by streptavidin or avidin (B1170675) proteins, facilitating the detection, purification, and analysis of the labeled biomolecule. interchim.fr
The hydrazide functional group (–NH-NH2) is particularly useful for labeling glycoproteins, carbohydrates, and other molecules containing aldehyde or ketone groups. interchim.frcreative-biolabs.commedchemexpress.eu This specificity allows for targeted labeling, which is a significant advantage over methods that target more ubiquitous functional groups like primary amines. interchim.fr For instance, in glycoproteins such as antibodies, the carbohydrate moieties are often located on the Fc region, away from the antigen-binding site. bpsbioscience.com Labeling these sites helps to ensure that the biological activity of the antibody is preserved. interchim.fr
The versatility of hydrazide biotinylation reagents extends to their use in various research applications, including:
Glycobiology: Studying the structure and function of carbohydrates and glycoconjugates. lumiprobe.combiomol.comresearchgate.net
Proteomics: Identifying and quantifying carbonylated proteins, which can be markers of oxidative stress. lumiprobe.com
Nucleic Acid Research: Labeling RNA and DNA for the investigation of nucleic acid-protein interactions. nih.govoup.com
Biotinamidocaproyl Hydrazide as a Strategic Affinity Tag and Molecular Probe
This compound, often abbreviated as BACH, is a specific type of hydrazide-based biotinylation reagent. chemdad.commedchemexpress.comcaymanchem.com It is distinguished by the presence of an aminocaproyl spacer arm that separates the biotin moiety from the reactive hydrazide group. lumiprobe.comchemdad.com This extended spacer is crucial for minimizing steric hindrance, ensuring that the biotin tag is readily accessible for binding to avidin or streptavidin. lumiprobe.combiomol.comchemdad.com
As an affinity tag, BACH is instrumental in the purification and isolation of target biomolecules. nih.gov Once a molecule is labeled with BACH, it can be captured from a complex mixture using a solid support (like agarose (B213101) beads) that has been coated with streptavidin. researchgate.net This high-affinity interaction allows for the efficient enrichment of the biotinylated molecule.
Furthermore, BACH functions as a molecular probe, enabling the detection and quantification of specific biomolecules. biomol.commedchemexpress.com For example, in the study of protein-nucleic acid interactions, an RNA or DNA molecule can be labeled with BACH. nih.gov The subsequent binding of a protein to this labeled probe can then be monitored using techniques like fluorescence polarization or electrophoretic mobility shift assays (EMSA). nih.gov This approach provides a non-radioactive and sensitive method for measuring binding affinities. nih.gov
Underlying Chemical Principles of this compound Conjugation
The utility of this compound as a labeling reagent is rooted in the specific and efficient chemical reactions of its hydrazide group.
Hydrazone Linkage Formation with Aldehyde Groups
The primary reaction mechanism for BACH involves the formation of a hydrazone bond with an aldehyde group. interchim.frchemdad.comwindows.net This reaction is particularly effective for labeling glycoproteins and other carbohydrate-containing molecules. bpsbioscience.comchemdad.com The carbohydrate moieties of these molecules can be selectively oxidized to generate aldehyde groups using a mild oxidizing agent like sodium periodate (B1199274) (NaIO4). interchim.froup.com
The hydrazide group of BACH then reacts with the newly formed aldehyde in a slightly acidic environment (pH 4-6) to form a stable hydrazone linkage. interchim.frbpsbioscience.com This reaction is highly specific for aldehydes, minimizing non-specific labeling of other functional groups. interchim.fr The resulting bond is considered semi-permanent. interchim.frchemdad.com
A notable application of this chemistry is the 3'-end labeling of RNA. The vicinal hydroxyl groups at the 3'-end of ribonucleotides can be oxidized to aldehydes, which then react with BACH. nih.govoup.com
Covalent Linkage through Reductive Amination
The hydrazone bond formed between BACH and an aldehyde can be further stabilized through a process called reductive amination. interchim.frresearchgate.netnih.gov This involves the reduction of the hydrazone linkage to a more stable secondary amine bond. interchim.fr A common reducing agent used for this purpose is sodium cyanoborohydride (NaCNBH3). interchim.frresearchgate.net
Reductive amination is particularly useful when a highly stable, permanent linkage is desired. zu.edu.pk This method has been successfully employed to tag succinoglycans and their monomers with BACH at the reducing sugar. nih.govscbt.com The resulting biotinylated carbohydrates can then be used as probes to study their interactions with plant receptors. nih.gov
Carbodiimide (EDC) Mediated Coupling to Carboxylic Acids
In addition to reacting with aldehydes, the hydrazide group of BACH can also be coupled to carboxylic acids. interchim.frlumiprobe.comthermofisher.com This reaction is mediated by a water-soluble carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.comkorambiotech.com
EDC activates the carboxylic acid group, forming a highly reactive O-acylisourea intermediate. korambiotech.comthermofisher.com This intermediate is then susceptible to nucleophilic attack by the amino group of the hydrazide, resulting in the formation of a stable amide bond. thermofisher.comkorambiotech.com This reaction is typically performed in an acidic buffer (pH 4.7-5.5). thermofisher.com
This EDC-mediated coupling provides an alternative strategy for biotinylating proteins, particularly when targeting amine groups is not desirable or feasible. thermofisher.com It allows for the labeling of aspartic acid and glutamic acid residues, as well as the C-terminus of the protein. thermofisher.com However, since most proteins contain both carboxylic acids and primary amines, there is a risk of protein polymerization. This can be minimized by using a large molar excess of the biotin hydrazide. thermofisher.com
Advanced Methodologies for Biomolecule Functionalization Utilizing Biotinamidocaproyl Hydrazide
Strategies for Generating Reactive Aldehyde Moieties
The specific and efficient labeling of biomolecules with Biotinamidocaproyl hydrazide often requires the introduction of a reactive aldehyde group, as these are generally rare in naturally occurring biopolymers. thermofisher.com Several reliable methods have been developed to generate these carbonyl moieties site-selectively.
Periodate (B1199274) Oxidation of Vicinal Hydroxyl Groups in Carbohydrates and Ribose
A prevalent method for generating aldehydes on biomolecules is the oxidation of vicinal diols (adjacent hydroxyl groups) using sodium periodate (NaIO4). thermofisher.com This technique is widely applied to the carbohydrate moieties of glycoproteins and the 3'-terminal ribose of RNA. thermofisher.comaatbio.com
In glycoproteins, mild periodate oxidation selectively cleaves the carbon-carbon bond between adjacent hydroxyl groups found in sugar residues, particularly sialic acids, creating two aldehyde groups. interchim.froup.comresearchgate.net This reaction is typically performed under controlled, gentle conditions to maintain the integrity of the protein structure. researchgate.net Similarly, the cis-diol group of the 3'-terminal ribose in RNA can be oxidized by periodate to form a reactive dialdehyde, enabling selective labeling at the end of the RNA molecule. thermofisher.comaatbio.com The generated aldehydes serve as specific targets for the hydrazide group of this compound. aatbio.com
| Parameter | Condition | Reference |
|---|---|---|
| Reagent | Sodium periodate (NaIO4) | interchim.froup.com |
| Concentration | 1-20 mM | oup.comnih.gov |
| Temperature | 0-4 °C (on ice) | oup.comwindows.net |
| Reaction Time | 5-30 minutes | oup.comnih.gov |
| pH | 5.5 - 7.4 | oup.comwindows.net |
| Quenching Agent | Glycerol (e.g., 1 mM) | oup.com |
Enzymatic Oxidation Methods for Aldehyde Generation
Enzymatic methods offer a highly specific alternative for generating aldehyde groups on biomolecules, often under physiological conditions. oup.comnih.gov These methods can target specific residues, providing precise control over the location of the biotin (B1667282) label.
One widely used enzyme is galactose oxidase , which catalyzes the oxidation of the C6 primary alcohol of terminal D-galactose and N-acetyl-D-galactosamine residues to an aldehyde. oup.comnih.gov This approach is effective for labeling cell surface glycoproteins that possess these terminal sugar units. oup.com
Another powerful enzymatic strategy involves formylglycine-generating enzymes (FGEs) . FGEs recognize a specific consensus sequence (typically six amino acids) within a polypeptide chain and convert a cysteine residue within that sequence into a formylglycine residue. nih.govresearchgate.net The formylglycine residue contains a bio-orthogonal aldehyde group that can be specifically targeted for conjugation, enabling site-specific labeling of proteins. nih.govresearchgate.net
| Enzyme | Substrate | Reaction | Reference |
|---|---|---|---|
| Galactose Oxidase | Terminal galactose or N-acetylgalactosamine residues | Oxidizes the C6 hydroxyl group to an aldehyde | oup.comnih.gov |
| Formylglycine-Generating Enzyme (FGE) | Cysteine residue within a specific peptide consensus sequence | Converts cysteine to formylglycine, which contains an aldehyde | nih.govresearchgate.net |
Optimized Conjugation Protocols with this compound
Following the generation of reactive aldehydes, the subsequent conjugation with this compound must be optimized to ensure high efficiency and the formation of a stable linkage.
Conditions for Hydrazone Formation: pH and Catalysis Considerations
This compound reacts with an aldehyde group in a condensation reaction to form a hydrazone bond. interchim.fr The formation of this bond is pH-dependent, with optimal reaction rates typically observed in slightly acidic conditions, ranging from pH 4.0 to 6.0. interchim.frnih.gov
However, many bioconjugation reactions require conditions closer to physiological pH to maintain the stability and function of the target biomolecule. The rate of hydrazone formation is significantly slower at neutral pH. nih.gov To overcome this limitation, nucleophilic catalysts such as aniline can be employed. nih.govnih.gov Aniline has been shown to dramatically accelerate the rate of hydrazone and oxime ligations at neutral or near-neutral pH (e.g., pH 6.7). oup.comnih.gov The use of an aniline catalyst allows for efficient labeling at lower concentrations of the biotinylating reagent, which is particularly advantageous for applications involving living cells. researchgate.netnih.gov
| Parameter | Condition | Notes | Reference |
|---|---|---|---|
| pH (uncatalyzed) | 4.0 - 6.0 | Optimal for reaction without a catalyst. | interchim.frnih.gov |
| pH (catalyzed) | 6.7 - 7.4 | Efficient ligation in the presence of a catalyst. | nih.govnih.gov |
| Catalyst | Aniline (e.g., 10 mM) | Dramatically increases reaction rate at neutral pH. | oup.comnih.gov |
Reductive Stabilization of Hydrazone Bonds
The hydrazone bond formed between the aldehyde and the hydrazide is reversible through hydrolysis. nih.gov While stable under many conditions, for applications requiring long-term stability across a wide pH range, the hydrazone linkage can be converted into a more stable, irreversible secondary amine bond. interchim.fr
This stabilization is achieved through a reductive amination process. A mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃) , is used to selectively reduce the carbon-nitrogen double bond of the hydrazone. interchim.frnih.govresearchgate.net Sodium cyanoborohydride is the preferred reagent for this purpose because it is stable in acidic conditions (down to pH 3) and selectively reduces iminium ions (and by extension, Schiff bases and hydrazones) while being unreactive towards the original aldehyde and ketone functional groups. sci-hub.se This prevents unwanted side reactions and ensures that only the formed hydrazone linkage is reduced.
Direct Carboxyl Group Biotinylation Using Carbodiimide Chemistry
An alternative strategy for labeling with this compound targets carboxyl groups (-COOH), which are present on the side chains of aspartic acid and glutamic acid residues in proteins, as well as at the C-terminus. thermofisher.comaatbio.com This method utilizes a water-soluble carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) . thermofisher.comthermofisher.com
The carbodiimide chemistry proceeds in two main steps. First, EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. gbiosciences.comnih.gov This intermediate is unstable in aqueous solution and can be readily attacked by a nucleophile. gbiosciences.com In this case, the terminal primary amino group of the biotin hydrazide acts as the nucleophile, attacking the activated carboxyl to form a stable amide bond. thermofisher.comalfa-chemistry.com
To increase the efficiency of the reaction and the stability of the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS , is often included. gbiosciences.comthermofisher.com EDC first reacts with the carboxyl group, which then reacts with NHS to form a more stable NHS-ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts more efficiently with the amine-containing biotin hydrazide at physiological pH. gbiosciences.com It is important to control the reaction conditions, as EDC can also mediate the cross-linking of carboxyl groups to primary amines naturally present on the protein (e.g., lysine), potentially leading to protein polymerization. interchim.frthermofisher.com This can be minimized by using a large molar excess of the biotin hydrazide relative to the protein. thermofisher.com
| Reagent | Function | Optimal pH | Reference |
|---|---|---|---|
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxyl groups to form an O-acylisourea intermediate. | 4.5 - 7.2 (for activation) | thermofisher.comthermofisher.com |
| NHS (N-hydroxysuccinimide) / Sulfo-NHS | Reacts with the EDC-activated carboxyl to form a more stable, amine-reactive NHS-ester. | 4.5 - 7.2 (for activation) | gbiosciences.comthermofisher.com |
| This compound | Provides the nucleophilic primary amine that reacts with the activated carboxyl to form an amide bond. | 7.0 - 8.0 (for amine reaction) | thermofisher.comthermofisher.com |
Impact of Spacer Arm Length on this compound Conjugation Efficiency
The conjugation efficiency and subsequent detection of biotinylated molecules are critically influenced by the spacer arm, the chemical chain that connects the biotin moiety to its reactive group. The structure of this compound incorporates a 6-aminohexanoate spacer, a feature designed to optimize the interaction between the biotin tag and its binding partners, avidin (B1170675) or streptavidin.
The fundamental purpose of the spacer arm is to mitigate steric hindrance. vectorlabs.comthermofisher.com The biotin-binding site of an avidin molecule is located approximately 9 Å below its surface. thermofisher.com When a biotinylation reagent is conjugated to a large biomolecule, such as a glycoprotein, the bulk of the macromolecule can physically obstruct the biotin from entering this binding pocket. A sufficiently long spacer arm extends the biotin moiety away from the surface of the conjugated molecule, thereby increasing its accessibility to avidin or streptavidin conjugates. vectorlabs.comthermofisher.com This enhanced accessibility is a critical determinant of the strength and success of detection or purification assays. thermofisher.com
This compound, also known as Biotin-LC-Hydrazide, features a long-chain spacer arm that is generally considered effective for reducing steric hindrance in biotin-binding assays. vectorlabs.comthermofisher.com Research comparing biotinylation reagents with varying spacer arm lengths has demonstrated that increasing the distance between the biotin and the target molecule can lead to improved binding characteristics. For instance, one study investigating the immobilization of biotin on microplates found that reagents with longer spacer arms resulted in better dose-response curves when binding to enzyme-labeled streptavidin. nii.ac.jp This suggests that the reduced steric hindrance allows for more efficient binding of the large streptavidin-enzyme complex. nii.ac.jp
The length of the spacer arm can vary significantly between different biotin hydrazide reagents, which in turn affects their performance in specific applications.
Interactive Data Table: Comparison of Spacer Arm Lengths in Biotin Hydrazide Reagents
| Reagent Name | Spacer Arm Length (Å) | Notes |
|---|---|---|
| Hydrazide Biotin | 15.7 | Shortest spacer arm. thermofisher.com |
| This compound (Hydrazide-LC-Biotin) | 24.7 | Contains a long-chain hydrocarbon spacer to reduce steric hindrance. thermofisher.com |
This table compares different biotin hydrazide reagents based on the length of their spacer arms.
Applications of Biotinamidocaproyl Hydrazide in Biomolecular Labeling and Analysis
Glycoconjugate and Carbohydrate Labeling Applications
The hydrazide functional group of biotinamidocaproyl hydrazide reacts specifically with aldehyde or ketone groups. This reactivity is particularly useful for labeling carbohydrates, which can be selectively oxidized to introduce these carbonyl functionalities. This targeted labeling approach enables a wide range of applications in glycobiology.
Glycan Ligand Identification and Structural Elucidation
This compound plays a crucial role in the identification and structural characterization of glycan ligands for carbohydrate-binding proteins (CBPs), such as lectins and anti-glycan antibodies. nih.gov A common methodology involves the enzymatic or chemical release of glycans from natural sources, followed by their labeling with this compound at the reducing end. nih.gov
The resulting biotinylated glycan pool can then be fractionated using techniques like high-performance liquid chromatography (HPLC). nih.gov These fractions are subsequently screened for binding to specific CBPs in assays such as microtitration plate binding assays. nih.gov In these assays, the CBP is immobilized, and the binding of biotinylated glycans is detected using streptavidin conjugated to an enzyme like alkaline phosphatase. nih.gov
The glycan structures within the fractions that exhibit binding are then elucidated using a combination of techniques, including tandem mass spectrometry (MS/MS) and exoglycosidase digestion. nih.govucdavis.edu This approach allows for the precise identification of the glycan motifs recognized by the CBP. nih.gov The high sensitivity of this method allows for the analysis of femtomole amounts of biotinylated glycans. nih.gov
A general method for detecting glycans on proteins involves the periodate (B1199274) oxidation of vicinal hydroxyl groups, which creates aldehyde groups. nih.govnih.gov These aldehydes can then react with hydrazide-based probes like this compound to form a Schiff base, a process also known as the periodic acid–Schiff (PAS) reaction. nih.gov This chemical modification allows for the sensitive detection of glycoproteins in gels. nih.gov
| Technique | Purpose in Glycan Ligand Identification | Reference |
| HPLC | Fractionation of BACH-labeled glycans | nih.gov |
| Microtitration Plate Binding Assay | Screening of glycan fractions for binding to CBPs | nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of binding glycan motifs | nih.gov |
| Exoglycosidase Treatment | Determination of glycan sequence and linkage | nih.gov |
| Surface Plasmon Resonance (SPR) | Detailed analysis of glycan-CBP interaction kinetics | nih.gov |
Biotinylation of Oligosaccharides and Polysaccharides
This compound is widely used for the biotinylation of both oligosaccharides and polysaccharides, enabling their detection and analysis in various biological assays. nih.govvectorlabs.com
Glycoproteins and glycolipids can be efficiently biotinylated using this compound. vectorlabs.comapexbt.com The carbohydrate portions of these molecules, specifically the cis-diols of the sugar residues, can be mildly oxidized with sodium periodate to generate aldehyde groups. aatbio.comthermofisher.com These newly formed aldehydes then serve as reactive sites for the hydrazide group of this compound, resulting in a stable covalent bond. thermofisher.cominterchim.fr
This labeling strategy is advantageous because it targets the glycan moieties, often leaving the protein or lipid portion unmodified and functionally intact. vectorlabs.com For antibodies, which are glycoproteins, this method is particularly beneficial as the glycosylation sites are typically located in the Fc region, distant from the antigen-binding sites. cephamls.com This ensures that the biotinylated antibody retains its binding specificity. cephamls.com
| Molecule Type | Labeling Strategy | Key Reagents | Reference |
| Glycoproteins | Oxidation of sialic acid or other sugar residues to create aldehydes, followed by reaction with BACH. | Sodium periodate, this compound | aatbio.comthermofisher.com |
| Glycolipids | Oxidation of sugar headgroups to generate aldehydes, followed by reaction with BACH. | Sodium periodate, this compound | aatbio.com |
| Polysaccharides (reducing end) | Direct reaction of the aldehyde at the reducing end with BACH. | This compound | thermofisher.com |
Characterization of Carbohydrate-Binding Protein Interactions
The study of interactions between carbohydrates and proteins is fundamental to understanding many biological processes. nih.govharvard.edubiorxiv.org this compound-labeled glycans are instrumental in these studies. Once a glycan ligand has been identified, its interaction with a CBP can be further characterized using techniques like surface plasmon resonance (SPR). nih.gov In a typical reverse setup for SPR, the biotinylated glycan is immobilized on a streptavidin-coated sensor chip. nih.gov The CBP is then flowed over the chip, and the binding kinetics (association and dissociation rates) can be measured in real-time. nih.gov This provides detailed quantitative information about the affinity and specificity of the interaction.
Nucleic Acid Labeling and Interaction Studies
While primarily used for carbohydrate labeling, this compound has also been adapted for the labeling of nucleic acids. A notable application is a biotinylating system for DNA that utilizes this compound in conjunction with glutaraldehyde. nih.govnih.gov Glutaraldehyde acts as a crosslinking agent, reacting with both the DNA and the hydrazide group of this compound, thereby attaching the biotin (B1667282) label to the nucleic acid. nih.gov This method provides a non-radioactive means of labeling DNA probes for use in hybridization assays and other molecular biology techniques. nih.gov
3′-End Labeling of Ribonucleic Acids (RNA)
A significant application of this compound is the specific labeling of the 3′-terminus of ribonucleic acids (RNA). vectorlabs.comaatbio.com This method provides a non-radioactive alternative for tagging RNA molecules for various downstream applications. The core principle of this labeling strategy involves a two-step chemical process:
Oxidation of the 3′-terminal ribose: The vicinal diols (at the 2′ and 3′ positions) of the 3′-terminal ribose of the RNA molecule are oxidized using a mild oxidizing agent, most commonly sodium periodate (NaIO₄). aatbio.comnih.govbiosyn.com This oxidation cleaves the ribose ring, generating two reactive aldehyde groups. aatbio.comnih.gov
Reaction with this compound: The aldehyde groups generated in the first step readily react with the hydrazide moiety of this compound in a condensation reaction. This reaction forms a stable hydrazone bond, covalently attaching the biotin label to the 3′-end of the RNA molecule. aatbio.comnih.gov
This 3'-end labeling strategy is advantageous as it is site-specific and generally does not interfere with the sequence-specific hybridization properties of the RNA. biosyn.com Biotin-labeled RNA probes are widely used in various hybridization techniques, including Northern blotting, in situ hybridization, and microarray analysis. sigmaaldrich.comsigmaaldrich.com
Table 1: Key Steps in 3'-End Labeling of RNA with this compound
| Step | Reagent | Purpose | Result |
|---|---|---|---|
| 1. Oxidation | Sodium periodate (NaIO₄) | To oxidize the cis-diol of the 3'-terminal ribose. aatbio.combiosyn.com | Generation of reactive aldehyde groups at the 3'-end of the RNA. nih.gov |
| 2. Labeling | This compound | To covalently attach biotin to the oxidized RNA. aatbio.com | Formation of a stable hydrazone bond between the RNA and the biotin label. nih.gov |
Utility in Protein-Nucleic Acid Interaction Assays
This compound-labeled nucleic acids are invaluable tools for studying protein-nucleic acid interactions. nih.gov One of the most common techniques in this area is the Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay. nih.govnih.govfishersci.de
In an EMSA, a biotin-labeled nucleic acid probe (either DNA or RNA) is incubated with a protein or a mixture of proteins. nih.govnih.gov If a protein binds to the nucleic acid probe, the resulting complex will have a larger mass and a different charge-to-mass ratio compared to the free, unbound probe. When subjected to non-denaturing polyacrylamide gel electrophoresis, the protein-nucleic acid complex migrates more slowly through the gel than the free probe, resulting in a "shift" in the band's position. nih.govfishersci.de
The use of this compound for labeling the probe offers a safe and convenient alternative to traditional radioactive labeling (e.g., with ³²P). nih.govnsf.gov The detection of the biotinylated probe is achieved by transferring the separated molecules from the gel to a membrane (e.g., nitrocellulose or nylon) and then probing with a streptavidin-enzyme conjugate (such as streptavidin-horseradish peroxidase). semanticscholar.org The addition of a chemiluminescent or chromogenic substrate allows for the visualization of the bands corresponding to the free probe and the protein-bound probe. semanticscholar.org
Peptide and Protein Functionalization via Carboxyl Groups
While biotinylation of proteins is commonly achieved by targeting primary amines (the N-terminus and the side chain of lysine (B10760008) residues), this compound allows for an alternative strategy by targeting carboxyl groups. vectorlabs.comaatbio.comthermofisher.com This is particularly useful when modification of amine groups might compromise the protein's biological activity. thermofisher.com The carboxyl groups are present in the side chains of aspartic acid and glutamic acid residues, as well as at the C-terminus of the polypeptide chain. aatbio.com
The coupling of this compound to carboxyl groups is facilitated by a water-soluble carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). thermofisher.comgbiosciences.comcreative-proteomics.com The reaction mechanism proceeds as follows:
Activation of the carboxyl group: EDC reacts with the carboxyl group on the protein to form a highly reactive O-acylisourea intermediate. gbiosciences.comcreative-proteomics.com
Nucleophilic attack by the hydrazide: The amino group of the this compound then acts as a nucleophile, attacking the activated carboxyl group and displacing the EDC byproduct to form a stable amide bond. thermofisher.comgbiosciences.com
This reaction is typically performed in a slightly acidic buffer (pH 4.5-5.5) to optimize the EDC-mediated activation, though it can also be efficient at neutral pH. thermofisher.cominterchim.fr It is important to use a buffer that is free of extraneous amines and carboxylates, as these can compete in the reaction. thermofisher.com A potential side reaction is the polymerization of the protein if the activated carboxyl group reacts with an amine group on another protein molecule. This can be minimized by using a molar excess of the biotin hydrazide. thermofisher.com
Table 2: EDC-Mediated Coupling of this compound to Proteins
| Step | Reagent(s) | Function | Bond Formed |
|---|---|---|---|
| 1. Activation | Protein-COOH, EDC | EDC activates the carboxyl groups on the protein. gbiosciences.comcreative-proteomics.com | O-acylisourea intermediate |
| 2. Coupling | Activated Protein, this compound | The hydrazide reacts with the activated carboxyl group. thermofisher.com | Amide bond |
Development of Biotinylated Small Molecules and Steroid Analogs
The reactivity of the hydrazide group with aldehydes and ketones makes this compound a valuable tool for the biotinylation of various small molecules, including steroids. interchim.frnih.gov This is particularly relevant in the development of tracers for immunoassays, such as enzyme-linked immunosorbent assays (ELISAs). nih.gov
For example, steroids that possess a ketone group can be directly conjugated to this compound to form a hydrazone linkage. nih.gov In one study, a testosterone (B1683101) derivative was biotinylated at the 3-position by reacting the 3-oxo function with N-(epsilon-biotinyl)-caproyl hydrazide (this compound). nih.gov Similarly, biotinamidocaproyl-derivatives of 18-oxocortisol (B1195184) have been synthesized for use in ELISAs. nih.gov These biotinylated steroid analogs can then be used in competitive binding assays, where they compete with the unlabeled steroid in a sample for binding to a specific antibody. The amount of bound biotinylated steroid is then quantified using an avidin-enzyme conjugate, providing a sensitive measure of the steroid concentration in the sample. nih.gov
The synthesis of such biotinylated probes allows for the development of non-radioactive and highly sensitive immunoassays for a wide range of small molecules. nih.gov
Detection Systems and Quantitative Analysis Techniques Employing Biotinamidocaproyl Hydrazide Conjugates
Integration with the Biotin-Streptavidin/Avidin (B1170675) Affinity System
The utility of biotinamidocaproyl hydrazide conjugates is fundamentally linked to their integration with the biotin-streptavidin/avidin affinity system. This system is renowned for having one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the order of 10⁻¹⁵ M. thermofisher.com Once a biomolecule is labeled with this compound, the biotin (B1667282) group acts as a high-affinity tag.
This tag can be recognized by streptavidin or avidin, which can be conjugated to a variety of reporter molecules, such as enzymes (e.g., horseradish peroxidase, alkaline phosphatase) or fluorophores. rockland.com The aminocaproyl spacer arm of this compound serves to reduce steric hindrance, ensuring that the biotin moiety is readily accessible for binding to the deep biotin-binding pockets of streptavidin or avidin tetramers. lumiprobe.comvectorlabs.com This efficient binding is crucial for signal amplification in various detection assays. rockland.com While both avidin and streptavidin exhibit high affinity for biotin, streptavidin is often preferred in applications requiring low non-specific binding because it is not a glycoprotein and has a more neutral isoelectric point. rockland.com
The strength and specificity of this interaction are leveraged in numerous applications, including:
Enzyme-Linked Immunosorbent Assays (ELISA) nih.gov
Immunohistochemistry (IHC) thermofisher.com
Western, Northern, and Southern blotting thermofisher.com
Affinity purification thermofisher.com
Fluorescence-activated cell sorting (FACS) thermofisher.com
Glycan arrays nih.gov
Spectrometric Characterization of this compound Conjugates
Spectrometric techniques are indispensable for the characterization of this compound-labeled molecules, providing insights into their structure and the efficiency of the labeling reaction.
Mass spectrometry (MS) is a powerful analytical technique for the detailed structural characterization of glycans labeled with this compound. sigmaaldrich.com The derivatization of glycans with a hydrazide-containing tag at their reducing end is a common strategy to improve their ionization efficiency and facilitate their detection by MS. nih.gov
In a typical workflow, glycans are released from a glycoprotein, and their reducing ends are reacted with this compound to form a stable hydrazone linkage. nih.gov These labeled glycans can then be analyzed by techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS. sigmaaldrich.com The mass of the this compound tag is known, allowing for the precise determination of the mass of the attached glycan.
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the labeled glycan and analyzing the resulting fragment ions. This allows for the determination of the monosaccharide sequence and branching patterns of the glycan. The derivatization with this compound can influence the fragmentation pattern, and understanding these patterns is key to accurate structural elucidation.
Table 1: Example Mass Spectrometry Data for a this compound Labeled Glycan
| Parameter | Value | Description |
| Precursor Ion (m/z) | [M+Na]⁺ | The mass-to-charge ratio of the sodium adduct of the intact labeled glycan. |
| Tag Mass | 370.5 Da | The monoisotopic mass of the this compound moiety. |
| Calculated Glycan Mass | Precursor Ion (m/z) - 22.99 Da - 370.5 Da | The mass of the glycan is calculated by subtracting the mass of the sodium adduct and the tag. |
| Fragment Ions (m/z) | Various | A series of fragment ions generated by MS/MS that provide information on the glycan sequence and linkage. |
Note: The actual m/z values would depend on the specific glycan being analyzed.
UV spectroscopy can be employed to assess the efficiency of a biotinylation reaction. While this compound itself does not have a strong, distinctive UV chromophore separate from the biomolecule it is labeling, its successful conjugation can be quantified. One approach involves the use of a modified biotinylation reagent that incorporates a UV-traceable chromophore. vectorlabs.com
For instance, a biotinylation reagent containing a bis-aryl hydrazone chromophore with a high molar extinction coefficient allows for the direct measurement of biotin incorporation into a protein or other molecule using UV-Vis spectrophotometry. vectorlabs.com The absorbance of the labeled molecule at a specific wavelength (e.g., 354 nm for the bis-aryl hydrazone chromophore) can be used to calculate the molar substitution ratio (MSR), which is the average number of biotin molecules per molecule of substrate. vectorlabs.com
The labeling efficiency can be expressed as a percentage of the reagent equivalents used in the reaction. Research has shown that at a fixed antibody concentration, the biotin labeling efficiency increases in a predictable manner with an increasing number of reagent equivalents. vectorlabs.com
Table 2: Hypothetical Labeling Efficiency of a Glycoprotein with a UV-Traceable Biotin Hydrazide Reagent
| Reagent Equivalents | Glycoprotein Concentration (mg/mL) | Labeling Efficiency (%) | Molar Substitution Ratio (MSR) |
| 5 | 1.0 | 35 | 1.75 |
| 10 | 1.0 | 60 | 6.0 |
| 20 | 1.0 | 85 | 17.0 |
This table illustrates the principle that increasing the concentration of the labeling reagent generally leads to a higher degree of labeling, which can be quantified using UV spectroscopy if a suitable chromophore is present.
High-Throughput Binding Assays
The unique properties of this compound conjugates make them highly suitable for use in various high-throughput binding assays, enabling the rapid screening of molecular interactions.
This compound is instrumental in the development of microtitration plate-based assays. In these formats, one of the binding partners is immobilized on the surface of a microtiter plate, and the interaction with a labeled binding partner is detected.
Glycan arrays are a powerful high-throughput tool for studying carbohydrate-protein interactions. nih.gov In one common method for fabricating glycan arrays, free glycans are immobilized on a hydrazide-derivatized surface. nih.govnih.gov The reducing end of the glycan reacts with the hydrazide group on the surface to form a stable covalent bond. nih.gov Alternatively, glycans can be labeled with this compound and then captured on a streptavidin-coated microplate. This allows for a consistent orientation of the glycans and is a widely used method for presenting oligosaccharides in a multivalent fashion, which can mimic their natural presentation on cell surfaces. researchgate.net The subsequent binding of a protein of interest to the immobilized glycans can be detected using a labeled secondary antibody or other detection reagents.
This compound and similar biotin-hydrazide derivatives are utilized in the development of sensitive Enzyme-Linked Immunosorbent Assays (ELISAs). nih.gov In a typical biotin-streptavidin enhanced ELISA, a capture antibody is coated onto the microtiter plate. The antigen of interest is then added, followed by a biotinylated detection antibody. The biotin moiety on the detection antibody is then recognized by a streptavidin-enzyme conjugate (e.g., streptavidin-HRP). vectorlabs.com
The use of the biotin-streptavidin system in ELISA provides significant signal amplification because one biotinylated antibody can bind multiple streptavidin-enzyme conjugates, each of which can catalyze the conversion of a substrate to a detectable product. This amplification enhances the sensitivity of the assay, allowing for the detection of low-abundance antigens. nih.gov this compound can be used to biotinylate antibodies or other proteins through their carbohydrate moieties after periodate (B1199274) oxidation, directing the label away from the antigen-binding site and preserving the antibody's activity. thermofisher.com
Biophysical Characterization Techniques
This compound conjugates are instrumental in a variety of biophysical techniques that require the stable immobilization of molecules for interaction analysis. The biotin moiety of the conjugate facilitates a strong and specific linkage to streptavidin-coated surfaces, which is a prerequisite for many advanced detection systems.
Surface Plasmon Resonance (SPR) for Kinetic Interaction Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real time. bioradiations.comnih.gov In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and another molecule (the analyte) is flowed over the surface. bioradiations.com The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nih.gov This change is recorded in a sensorgram, which plots the response against time. bioradiations.com
Conjugates of this compound are particularly useful in SPR studies employing a ligand-capture approach. bioradiations.com For instance, a glycoprotein, after being tagged with this compound, can be captured onto a sensor chip pre-coated with streptavidin. This immobilization strategy ensures a uniform orientation of the captured ligand. An analyte can then be introduced to flow across the surface, and its interaction with the biotinylated glycoprotein is monitored.
By fitting the resulting sensorgram data to kinetic binding models, key kinetic parameters can be determined, providing quantitative insights into the interaction. bioradiations.com These parameters include the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). bioradiations.com
Table 1: Example Kinetic and Equilibrium Constants from an SPR Interaction Analysis This table presents sample data to illustrate the type of results obtained from SPR analysis. The specific values are from an analysis of the interaction between carbonic anhydrase II (ligand) and a known inhibitor (analyte) using a biotinylated ligand-capture method.
| Parameter | Value | Description |
| kₐ (1/Ms) | 1.2 x 10⁵ | Association Rate Constant: Represents the rate at which the analyte binds to the immobilized ligand. |
| kₑ (1/s) | 5.8 x 10⁻³ | Dissociation Rate Constant: Represents the rate at which the analyte-ligand complex breaks apart. |
| Kₑ (M) | 4.8 x 10⁻⁸ | Equilibrium Dissociation Constant: Indicates the binding affinity; a lower Kₑ signifies a stronger bond. |
Quartz Crystal Microbalance (QCM-A) for Real-Time Interaction Monitoring
Quartz Crystal Microbalance with Acoustic dissipation monitoring (QCM-A), often referred to as QCM-D, is a highly sensitive, real-time analytical technique that measures changes in mass and viscoelastic properties at a surface. frontiersin.orgnih.gov The core of the instrument is a thin quartz crystal disk that oscillates at a specific resonance frequency when a voltage is applied. wikipedia.org When molecules bind to the sensor's surface, the oscillation frequency decreases, and this change (Δf) is directly proportional to the added mass. nih.govwikipedia.org
Simultaneously, QCM-D measures the energy dissipation (ΔD), which provides information about the softness or rigidity (viscoelasticity) of the adsorbed layer. nih.gov A soft, hydrated layer will result in a larger dissipation change compared to a rigid, compact layer. wikipedia.org
In applications involving this compound, a target molecule such as a polysaccharide or glycoprotein is first biotinylated using the hydrazide conjugate. This modified molecule can then be specifically immobilized on a streptavidin-coated QCM sensor. As other molecules (analytes) are introduced and bind to the immobilized layer, QCM-D tracks the interaction in real time by monitoring both frequency and dissipation. This dual-parameter analysis allows for not only the quantification of binding events (mass uptake) but also the characterization of conformational changes or alterations in the hydration state of the molecular layer. wikipedia.org
Table 2: Key Parameters Measured by QCM-D
| Parameter | Symbol | Unit | Information Provided |
| Change in Frequency | Δf | Hz | Relates to the mass of the material adsorbed onto or desorbed from the sensor surface. nih.gov |
| Change in Dissipation | ΔD | (none) | Relates to the viscoelastic properties (e.g., softness, rigidity, conformation) of the molecular layer. nih.govwikipedia.org |
Imaging and Localization Methods
This compound serves as a critical tool for tagging and subsequently visualizing specific molecules within complex biological systems. The biotin tag acts as a versatile anchor for a wide array of reporter molecules used in advanced imaging techniques.
Transmission Electron Microscopy (TEM) in Molecular Polarity Studies
Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons to create high-resolution, two-dimensional images of a sample. oaepublish.com It is renowned for its ability to visualize structures at the nanoscale. nih.gov For biological samples, which are composed of elements with low electron scattering power, contrast enhancement is often necessary. nih.gov
This compound can be used in a multi-step process to facilitate the localization of target molecules via TEM. A molecule of interest, such as a cell-surface glycoprotein, can be covalently labeled with this compound. To make this tagged molecule visible to the electron microscope, an electron-dense marker is required. This is typically achieved by introducing streptavidin that has been conjugated to a gold nanoparticle.
The high affinity of streptavidin for the biotin tag ensures that the gold nanoparticle is precisely positioned at the location of the target molecule. Gold nanoparticles are highly electron-dense and scatter electrons strongly, allowing them to be easily visualized as dark spots in a TEM image. By observing the distribution of these gold nanoparticles, researchers can map the location of the target molecules on a cell surface or within a subcellular structure. While TEM does not directly measure molecular polarity, the observed spatial distribution of tagged molecules can provide insights into how they organize within different micro-environments, which may be influenced by factors such as the polarity of surrounding lipids and proteins.
Fluorescence-Based Detection Systems
Fluorescence-based detection is a widely used method in biological research for identifying and quantifying molecules. These systems rely on fluorophores, which are molecules that absorb light at one wavelength and emit it at a longer wavelength.
This compound is a key reagent for integrating target molecules into fluorescence-based detection schemes. The process involves two main steps. First, the target molecule, often a glycoprotein or a carbohydrate, is labeled with this compound. This step does not impart any fluorescent properties. Second, a detection reagent consisting of streptavidin conjugated to a fluorescent dye (a fluorophore) is added. The streptavidin-fluorophore conjugate binds specifically and with high affinity to the biotin tag on the target molecule.
The result is a target molecule that is now fluorescently labeled. This allows for its detection and localization using techniques like fluorescence microscopy, or its quantification using methods such as flow cytometry or fluorescence-based plate assays. The choice of fluorophore can be tailored to the specific experimental setup, with a wide range of fluorescent dyes available that emit light across the visible spectrum.
Table 3: Components of a Biotin-Streptavidin Fluorescence Detection System
| Component | Role |
| Target Molecule | The glycoprotein, polysaccharide, or other molecule of interest that contains an aldehyde or ketone group for labeling. |
| This compound | The labeling reagent that covalently attaches a biotin tag to the target molecule via its hydrazide group. |
| Streptavidin-Fluorophore Conjugate | The detection reagent. Streptavidin binds to the biotin tag, thereby linking the fluorescent dye to the target molecule. |
| Fluorescence Detector | An instrument (e.g., fluorescence microscope, plate reader) that excites the fluorophore and detects the emitted light. |
Emerging Research Directions and Methodological Enhancements with Biotinamidocaproyl Hydrazide
Engineering of Biomimetic Interfaces and Functional Surfaces
The creation of surfaces that mimic biological environments is a significant goal in biomaterials science and cell biology. Biotinamidocaproyl hydrazide provides a robust method for the covalent immobilization of biomolecules onto various substrates, thereby enabling the engineering of such functional and biomimetic surfaces.
The hydrazide group of this compound can react with aldehyde or ketone groups introduced onto a surface. A common strategy involves the periodate (B1199274) oxidation of carbohydrate moieties on glycoproteins or polysaccharides, which generates reactive aldehyde groups from cis-diols. These oxidized biomolecules can then be covalently linked to a surface previously functionalized with this compound. The immobilized biotin (B1667282) then serves as a high-affinity anchor for avidin (B1170675) or streptavidin conjugates, allowing for the controlled assembly of more complex architectures.
This approach has been instrumental in developing surfaces that can be used to study cell adhesion, signaling, and other interactions at the cellular-material interface. For instance, by immobilizing specific glycans onto a surface, researchers can create environments that mimic the extracellular matrix or the surface of other cells, providing valuable insights into cell recognition and communication processes.
Table 1: Applications of this compound in Surface Functionalization
| Application Area | Method of Surface Modification | Purpose of Functionalization | Potential Research Insights |
| Cell Adhesion Studies | Covalent immobilization of cell adhesion molecules (e.g., integrins, cadherins) or their ligands onto a substrate. | To create a surface that mimics the cellular microenvironment and study the dynamics of cell attachment and spreading. | Understanding the molecular mechanisms of cell-matrix and cell-cell adhesion, and the development of biocompatible materials for tissue engineering. |
| Biosensor Development | Attachment of antibodies, enzymes, or nucleic acids to a sensor chip. | To create a highly specific and sensitive detection surface for various analytes. | Development of diagnostic tools for diseases, environmental monitoring, and food safety testing. |
| Drug Delivery Systems | Functionalization of nanoparticles or other drug carriers with targeting ligands. | To enhance the specific delivery of therapeutic agents to target cells or tissues. | Improving the efficacy and reducing the side effects of drug therapies. |
| Biomaterial Implants | Coating of implant surfaces with bioactive molecules. | To improve the biocompatibility and integration of medical implants with surrounding tissues. | Reducing implant rejection and promoting tissue regeneration. |
Advances in Glycome Profiling and Lectin Binding Specificity Determination
Glycome profiling, the comprehensive analysis of the entire set of sugars in a biological system, is crucial for understanding the roles of carbohydrates in health and disease. This compound has become an invaluable reagent in this field, particularly in the context of glycan microarrays and mass spectrometry-based approaches.
In glycan microarray technology, a collection of different glycans is immobilized on a solid support. This compound can be used to tag glycans, which are then captured on an avidin-coated surface. These arrays can be probed with fluorescently labeled lectins (carbohydrate-binding proteins) or antibodies to determine their binding specificities. This high-throughput approach allows for the rapid screening of interactions between proteins and a wide variety of glycans, providing detailed information about the recognition patterns of lectins and other glycan-binding proteins.
For mass spectrometry-based glycome profiling, this compound is used in a strategy for the selective enrichment of glycoproteins. The carbohydrate portions of glycoproteins in a complex biological sample are oxidized to generate aldehydes, which are then reacted with this compound. The biotinylated glycoproteins can be captured using streptavidin-coated beads, separating them from non-glycosylated proteins. Subsequent enzymatic release of the glycans or glycopeptides allows for their identification and quantification by mass spectrometry.
Table 2: Methodological Enhancements in Glycome Profiling with this compound
| Technique | Role of this compound | Advancement | Impact on Research |
| Glycan Microarrays | Covalent labeling of glycans for immobilization on avidin-coated surfaces. | Enables the creation of diverse and high-density glycan arrays for high-throughput screening. | Facilitates the rapid determination of lectin and antibody binding specificities, and the identification of glycan-based biomarkers. |
| Mass Spectrometry-based Glycoproteomics | Selective biotinylation of glycoproteins for affinity capture and enrichment. | Improves the sensitivity and coverage of glycoproteomic analyses by reducing sample complexity. | Enables the identification and quantification of low-abundance glycoproteins and the characterization of site-specific glycosylation. |
| Cell Surface Glycan Profiling | Labeling of cell surface glycoproteins on intact cells for subsequent isolation and analysis. | Allows for the specific analysis of the cell surface glycome, which is crucial for cell-cell interactions and signaling. | Provides insights into changes in cell surface glycosylation during development, disease, and in response to stimuli. |
Investigation of Enzyme-Substrate Interactions and Reaction Mechanisms
While not as widespread as its use in glycomics, this compound and similar hydrazide-containing probes are finding niche applications in the study of enzyme mechanisms, particularly for enzymes that generate carbonyl-containing intermediates. The hydrazide group can act as a nucleophile to trap these transient species, allowing for their detection and characterization.
One notable example is the study of lysyl oxidases, enzymes that are crucial for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. These enzymes catalyze the oxidative deamination of lysine (B10760008) residues to form reactive aldehyde intermediates. Biotin hydrazide can be used to react with these aldehyde intermediates, effectively labeling the sites of enzyme activity. The biotin tag then allows for the detection and visualization of these enzyme-catalyzed modifications.
This "activity-based" labeling approach provides a powerful tool for studying the localization and regulation of enzyme activity within complex biological systems. While the application of this compound in mainstream enzyme kinetics is not yet established, its utility in capturing covalent enzyme intermediates points towards a promising direction for mechanistic enzymology.
Table 3: Application of Hydrazide Probes in Studying Enzyme Mechanisms
| Enzyme Class | Reaction Intermediate | Role of Hydrazide Probe | Research Outcome |
| Lysyl Oxidases | Peptidyl aldehyde (allysine) | Covalent capture of the aldehyde intermediate generated by the enzyme. | Identification of the sites of enzyme activity and the study of extracellular matrix cross-linking. |
| Amine Oxidases | Aldehyde or ketone products | Labeling of the products of oxidative deamination reactions. | Probing the activity of enzymes involved in neurotransmitter metabolism and other physiological processes. |
| Glycosidases (with engineered substrates) | Substrates with latent aldehyde/ketone groups | Trapping of the enzyme-substrate complex after enzymatic modification of the substrate. | Elucidation of enzyme-substrate binding and catalytic mechanisms. |
Development of Novel Biotinylated Probes for Targeted Research
The chemical properties of this compound make it an excellent building block for the synthesis of novel biotinylated probes for a variety of targeted research applications. The hydrazide moiety can be reacted with molecules containing aldehyde or ketone groups to create custom biotinylated reagents.
For instance, probes can be designed for affinity purification of proteins that bind to specific small molecules. A small molecule of interest can be modified to contain a carbonyl group, which is then reacted with this compound. The resulting biotinylated small molecule can be used to capture its binding partners from a cell lysate, which can then be identified by mass spectrometry.
Furthermore, this compound can be incorporated into fluorescent probes for cellular imaging. A fluorophore containing a reactive carbonyl group can be conjugated to this compound, creating a probe that can be targeted to specific cellular locations or biomolecules through the biotin-avidin interaction. This allows for the visualization of biological processes with high specificity and sensitivity. The development of such targeted probes is a rapidly advancing area, with potential applications in diagnostics and therapeutics, including targeted drug delivery.
Table 4: Examples of Novel Biotinylated Probes Derived from Hydrazide Chemistry
| Probe Type | Target Molecule/Process | Application | Potential Advantage |
| Affinity-based Probes | Protein binding partners of small molecules or metabolites. | Identification of drug targets and elucidation of metabolic pathways. | Allows for the unbiased discovery of protein-ligand interactions in a complex biological context. |
| Fluorescent Imaging Probes | Specific cellular organelles, proteins, or nucleic acids. | Visualization of cellular structures and dynamic biological processes in living cells. | Provides high-resolution spatial and temporal information about the localization and function of biomolecules. |
| Drug Delivery Vehicles | Cancer cells or other diseased tissues. | Targeted delivery of therapeutic agents to specific sites in the body. | Increases the therapeutic efficacy of drugs while minimizing off-target side effects. |
| Activity-based Probes | Enzymes with specific catalytic mechanisms. | Profiling of enzyme activity in complex biological samples for diagnostic and drug discovery purposes. | Enables the functional characterization of enzymes in their native environment. |
Q & A
Q. What is the standard protocol for labeling glycoproteins using BACH?
BACH is widely used to tag glycoproteins via hydrazone bond formation. The method involves:
- Periodate oxidation : Treat glycoproteins with sodium periodate (e.g., 1–5 mM, pH 5–7, 4°C, 30 min) to oxidize vicinal diols in glycans, generating aldehyde groups .
- Conjugation : Incubate oxidized glycoproteins with BACH (1–10 mM in PBS, pH 6.5–7.5, 2–4 hours, room temperature) to form stable acyl hydrazone bonds .
- Purification : Remove excess BACH using dialysis or size-exclusion chromatography .
Applications include fluorescence detection (e.g., fluorescein-avidin) or targeted drug delivery (e.g., ricin A chain-avidin conjugates) .
Q. How is BACH employed in oligosaccharide derivatization for mass spectrometry (MS)?
BACH enhances MS sensitivity by introducing a biotin tag to oligosaccharides:
- Derivatization : Incubate oligosaccharides (released enzymatically or chemically) with BACH (10–20 mM in acetate buffer, pH 4.5–5.5, 37°C, 2–4 hours) to form hydrazone bonds .
- Purification : Use streptavidin affinity columns to isolate biotinylated glycans .
- MS analysis : Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI-MS) detects labeled glycans with improved signal-to-noise ratios compared to unmodified counterparts .
Q. What experimental steps are required for detecting cell surface glycans using BACH?
BACH enables selective tagging of metabolically engineered glycans:
- Metabolic labeling : Treat cells (e.g., human cell lines) with N-levulinoylmannosamine (ManLev, 50–100 µM, 48–72 hours) to introduce ketone groups into surface glycans .
- Conjugation : Incubate cells with BACH (1–5 mM in PBS, pH 7.4, 2 hours) to form stable hydrazone bonds .
- Detection : Use fluorescein-labeled avidin for flow cytometry or microscopy. For therapeutic applications, conjugate avidin-toxin complexes (e.g., ricin A chain) for targeted cytotoxicity .
Advanced Research Questions
Q. How can variability in biotinylation efficiency be addressed when using BACH?
Biotinylation efficiency depends on the target functional group and reaction conditions:
- Site-specific optimization : Avoid carboxylate or amino group labeling (e.g., using carbodiimide chemistry), which may inactivate proteins. Instead, target sialic acids via periodate oxidation, preserving bioactivity (e.g., 45% activity retention in erythropoietin) .
- Stoichiometry control : Use molar ratios of BACH:protein ≤ 5:1 to minimize over-labeling and aggregation .
- Validation : Confirm labeling efficiency via Western blot (streptavidin-HRP) or functional assays (e.g., receptor binding) .
Q. How can BACH be integrated into polymer-based assays for spatially resolved protein binding analysis?
BACH-functionalized polymers enable controlled biomolecule immobilization:
- Polymer synthesis : Deposit functionalized parylene (e.g., poly((4-formyl-p-xylylene)-co-(p-xylylene))) via chemical vapor deposition (CVD) .
- BACH conjugation : React polymer-bound aldehydes with BACH (1–5 mM in PBS, pH 7.0, 2 hours) to create biotinylated surfaces .
- Patterned detection : Use stenciling or microcontact printing to localize BACH, then apply streptavidin-TRITC and fibrinogen-FITC for dual-channel fluorescence microscopy .
Q. What methodological considerations are critical for glycoproteomics studies using BACH-based enrichment?
BACH-linked hydrazide chemistry is key for glycoproteomic biomarker discovery:
- Enrichment protocol : Immobilize BACH on solid-phase supports (e.g., magnetic beads) to capture oxidized glycoproteins from complex samples (e.g., serum) .
- LC-MS/MS workflow : Digest enriched glycoproteins with trypsin, analyze peptides via high-resolution LC-MS/MS, and validate candidates (e.g., α-1-antichymotrypsin) using ELISA .
- Controls : Compare with non-enriched samples to rule out nonspecific binding .
Q. How can BACH improve the identification of protein carbonylation sites in oxidative stress studies?
BACH derivatives enhance site-specific detection of carbonylated residues:
- Labeling strategy : Treat oxidized proteins (e.g., human serum albumin) with BACH, extended-chain hydrazide, or PEG4-hydrazide (1–10 mM, pH 6.5, 37°C, 2 hours) .
- MS analysis : Use tandem MS to identify modified lysine or arginine residues. Replicate experiments (n=3) to ensure reproducibility .
- Negative controls : Include non-oxidized proteins to exclude background labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
